N,N-diethyl-4-(2-nitroethenyl)aniline
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Overview
Description
N,N-diethyl-4-(2-nitroethenyl)aniline: is an organic compound with the molecular formula C12H16N2O2. It is characterized by the presence of a nitroethenyl group attached to an aniline ring, which is further substituted with diethyl groups. This compound is known for its yellow crystalline or powder-like appearance and is soluble in organic solvents such as ethanol, chloroform, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: 4-Nitroaniline is reacted with acetic anhydride to obtain 4-nitro-N,N-diethylaniline.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale production. This involves the use of continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-4-(2-nitroethenyl)aniline can undergo oxidation reactions, leading to the formation of nitroso derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and suitable electrophiles.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N,N-diethyl-4-(2-aminoethenyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N,N-diethyl-4-(2-nitroethenyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and other functional materials .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroaromatic compounds on cellular processes.
Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(2-nitroethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can covalently modify proteins and nucleic acids. This can lead to alterations in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
- N,N-diethyl-4-nitroaniline
- N,N-dimethyl-4-(2-nitroethenyl)aniline
- N,N-diethyl-4-nitrosoaniline
Comparison: N,N-diethyl-4-(2-nitroethenyl)aniline is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, N,N-diethyl-4-nitroaniline lacks the ethenyl group, making it less reactive in certain types of chemical reactions. Similarly, N,N-dimethyl-4-(2-nitroethenyl)aniline has methyl groups instead of ethyl groups, which can influence its solubility and reactivity .
Properties
IUPAC Name |
N,N-diethyl-4-(2-nitroethenyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-3-13(4-2)12-7-5-11(6-8-12)9-10-14(15)16/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATYCRRVMKWSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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